2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-

Übersicht

Beschreibung

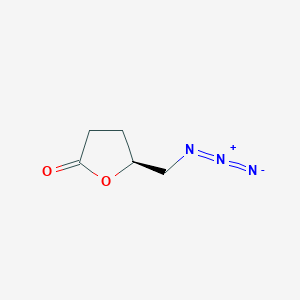

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-: is a chiral compound belonging to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. This specific compound features an azidomethyl group at the 5-position of the dihydrofuranone ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a substituted furanone.

Azidation: The azidomethyl group is introduced through a nucleophilic substitution reaction using sodium azide (NaN₃) under mild conditions.

Chirality Induction: The (S)-configuration is achieved using chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. This approach enhances yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the azido group to an amine group, yielding valuable intermediates for further synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

Oxidation: Hydroxylated furanones or furanone oxides.

Reduction: Aminomethyl furanones.

Substitution: Various substituted furanones with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: It is used in bioconjugation reactions to attach biomolecules, such as peptides or proteins, to other molecules for biological studies.

Medicine:

Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic applications.

Industry:

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and bioconjugation.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties, used in the food industry.

2,5-Furandione, dihydro-3-methyl-: Used as an intermediate in organic synthesis.

Uniqueness: 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- is unique due to its azidomethyl group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 141.128 g/mol

- CAS Number : 24211-53-8

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furanone derivatives, including 2(3H)-furanone compounds. Specifically, furanones have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

-

Mechanism of Action :

- Furanones induce the formation of reactive oxygen species (ROS), leading to oxidative stress within bacterial cells. This mechanism has been observed in studies involving S. aureus, where furanone derivatives disrupt cellular functions by damaging intracellular proteins and impairing the bacteria's antioxidant defense systems .

- Additionally, furanones may interfere with quorum sensing (QS) pathways in bacteria, which are crucial for regulating virulence factors. For instance, brominated furanones have been shown to inhibit the enzyme LuxS involved in QS signaling in Staphylococci, suggesting that furanones can modulate bacterial communication and biofilm formation .

-

Case Studies :

- A study involving a novel furanone derivative (F105) demonstrated significant antibacterial activity against biofilm-embedded S. aureus. The compound exhibited low minimum inhibitory concentration (MIC) values and was effective in altering the proteome of treated bacterial cells, indicating that it targets multiple cellular pathways .

- In another investigation, various furanone derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds could effectively reduce bacterial viability and biofilm formation at sub-inhibitory concentrations .

Antiproliferative Effects

In addition to antimicrobial activity, some studies have explored the antiproliferative effects of furanone derivatives on cancer cell lines. For example, specific furanone compounds have shown potential against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, with IC50 values indicating moderate cytotoxicity .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 141.128 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Mechanism of Action | ROS induction; QS inhibition |

| MIC against S. aureus | Low values observed |

| IC50 against HeLa cells | Moderate cytotoxicity |

Eigenschaften

IUPAC Name |

(5S)-5-(azidomethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYWNFHYZLDLL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@@H]1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456065 | |

| Record name | CTK0I7540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24211-53-8 | |

| Record name | CTK0I7540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.